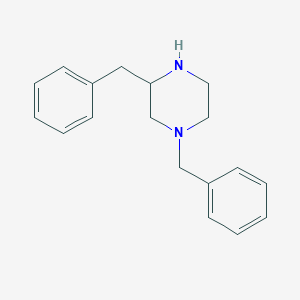

1,3-Dibenzylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibenzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDRRBUHVZNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621051 | |

| Record name | 1,3-Dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179051-52-6 | |

| Record name | 1,3-Dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dibenzylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-dibenzylpiperazine, a disubstituted piperazine derivative. Piperazine and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound, with its specific substitution pattern, serves as a valuable building block for creating more complex molecules with potential applications in drug discovery and neuroscience research.[2]

It is important to note that while its isomer, 1,4-dibenzylpiperazine, is a well-documented byproduct in the synthesis of benzylpiperazine (BZP), detailed literature specifically on the synthesis and characterization of the 1,3-isomer is less common.[3][4] This guide consolidates available information on related compounds and established analytical techniques to provide a robust framework for its preparation and analysis.

Synthesis of this compound

The synthesis of this compound typically involves the direct N-alkylation of the piperazine ring with a benzyl halide, such as benzyl chloride. A significant challenge in this synthesis is controlling the regioselectivity to favor the 1,3-disubstituted product over the thermodynamically more stable 1,4-isomer and the monosubstituted product, 1-benzylpiperazine.[5] The reaction often yields a mixture of these products, necessitating careful control of reaction conditions and purification by methods such as column chromatography.

A general approach involves reacting piperazine with two equivalents of benzyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound via direct alkylation.

Experimental Protocols

General Synthesis Protocol for Dibenzylpiperazines

This protocol is a general procedure and may require optimization to maximize the yield of the 1,3-isomer.

-

Reaction Setup: To a solution of piperazine (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate or triethylamine (3-4 equivalents).

-

Addition of Benzyl Chloride: Slowly add benzyl chloride (2.2 equivalents) dropwise to the stirred reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the 1,3-isomer from the 1,4- and mono-substituted byproducts.

Characterization Protocols

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

-

¹H NMR Acquisition: Set the spectral width to 0-12 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio using a standard 90° pulse sequence.[6]

-

¹³C NMR Acquisition: Set the spectral width to 0-200 ppm. Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[6]

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.[7]

-

GC Conditions:

-

Injector: Set to 250-280 °C in splitless or split mode.[7][8]

-

Column: Use a standard non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[7][9]

-

Carrier Gas: Use Helium at a constant flow of 1.0-1.2 mL/min.[8][9]

-

Oven Program: An example program is: hold at 120 °C for 1 min, then ramp at 10 °C/min to 300 °C and hold for 5-10 minutes.[7][9]

-

-

MS Conditions:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, KBr pellets can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Characterization Data

The following tables summarize the key physical and spectral data for this compound. Since experimental data is scarce in the literature, some values are predicted based on the known properties of its structural isomer and other related piperazine derivatives.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [10] |

| CAS Number | 179051-52-6 | [10] |

| Molecular Formula | C₁₈H₂₂N₂ | [10] |

| Molecular Weight | 266.38 g/mol | [10] |

| Appearance | Expected to be a solid or oil |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| Type | Predicted Chemical Shift (δ, ppm) | Description |

| ¹H NMR | 7.20 - 7.40 | Multiplet, 10H (Aromatic protons) |

| ~3.50 | Singlet/Doublet, 4H (Benzyl CH₂) | |

| 2.50 - 3.20 | Multiplet, 7H (Piperazine ring protons) | |

| ¹³C NMR | 138 - 140 | Aromatic C (quaternary) |

| 127 - 130 | Aromatic CH | |

| ~63 | Benzyl CH₂ | |

| 45 - 55 | Piperazine ring CH₂ and CH |

Note: The asymmetry of the 1,3-isomer will result in a more complex splitting pattern for the piperazine ring protons compared to the symmetrical 1,4-isomer.

Table 3: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 266 | [M]⁺ (Molecular Ion) |

| 175 | [M - C₇H₇]⁺ (Loss of a benzyl group) |

| 91 | [C₇H₇]⁺ (Benzyl/Tropylium ion, likely base peak) |

| 56, 70 | Fragments of the piperazine ring |

The mass spectrum is expected to be dominated by the tropylium ion at m/z 91, a characteristic fragment for benzyl-substituted compounds.[11]

Table 4: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3030 - 3080 | Aromatic C-H stretch |

| 2800 - 3000 | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Aromatic C=C stretch |

| ~1100 | C-N stretch |

| 700 - 750, 690-710 | Aromatic C-H out-of-plane bend (monosubstituted) |

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

Caption: Workflow for the purification and characterization of this compound.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. This compound | High-Purity Research Chemical [benchchem.com]

- 3. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. swgdrug.org [swgdrug.org]

- 8. benchchem.com [benchchem.com]

- 9. scholars.direct [scholars.direct]

- 10. This compound | C18H22N2 | CID 21978758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dibenzylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 1,3-dibenzylpiperazine. This guide provides computed data for the target compound, experimental data for the related isomer 1,4-dibenzylpiperazine for comparative purposes, and detailed experimental protocols for the characterization of such molecules.

Introduction

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. While its isomer, 1,4-dibenzylpiperazine (DBZP), is a known impurity in the synthesis of the recreational drug benzylpiperazine (BZP), this compound is less studied.[1][2] This document serves as a technical guide to the known physicochemical properties of this compound and provides a framework of experimental protocols for its further characterization. Given the pharmacological activity of related benzylpiperazine compounds, which often interact with monoamine transporters and sigma receptors, understanding the physicochemical properties of this compound is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential biological activity.[3][4]

Physicochemical Properties

Quantitative data for this compound is sparse. The following tables summarize the available computed data for this compound and the experimental data for the related 1,4-isomer for comparison.

General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂N₂ | PubChem[5] |

| Molecular Weight | 266.4 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 179051-52-6 | PubChem[5] |

| SMILES | C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | PubChem[5] |

| InChI Key | AJNDRRBUHVZNKU-UHFFFAOYSA-N | PubChem[5] |

Experimental Properties of 1,4-Dibenzylpiperazine (for comparison)

| Property | Value | Form | Source |

| Appearance | White Powder | Free Base | SWGDRUG.org[6] |

| Melting Point | 287.3 °C | di-HCl Salt | SWGDRUG.org[6] |

| Solubility | 1 mg/mL | di-HCl Salt | Cayman Chemical[7] |

| 10 mg/mL | di-HCl Salt | Cayman Chemical[7] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical and pharmacological properties of piperazine derivatives like this compound.

Synthesis of this compound (Proposed)

Proposed synthesis workflow for this compound.

Methodology:

-

Reaction Setup: To a solution of 2-benzylpiperazine in a suitable organic solvent (e.g., acetonitrile or DMF), a base (e.g., potassium carbonate or triethylamine) is added.

-

Addition of Benzylating Agent: Benzyl chloride is added dropwise to the reaction mixture at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.[8]

Methodology:

-

Preparation of Solutions: A standard aqueous solution of this compound (e.g., 0.01 M) is prepared. A standardized solution of a strong acid (e.g., 0.1 M HCl) is also prepared.

-

Titration: A known volume of the this compound solution is placed in a jacketed beaker to maintain a constant temperature. The solution is blanketed with an inert gas like nitrogen. The pH of the solution is measured using a calibrated pH meter.

-

Data Collection: The standardized HCl solution is added in small, equal increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.

-

Data Analysis: The pKa values are determined from the titration curve by identifying the pH at the half-equivalence points.

Determination of LogP by RP-HPTLC

The partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined chromatographically.

Methodology:

-

Plate Preparation: A reversed-phase high-performance thin-layer chromatography (RP-HPTLC) plate (e.g., RP-18) is used.

-

Sample Application: A solution of this compound is spotted onto the plate.

-

Development: The plate is developed in a chamber with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and water in varying proportions.

-

Visualization: The spots are visualized under UV light.

-

Calculation: The Rf values are determined for each mobile phase composition. The Rm value is calculated using the formula: Rm = log((1/Rf) - 1). The Rm value at 0% organic solvent (Rm0) is extrapolated from a plot of Rm values against the percentage of the organic solvent. The LogP is then calculated using a calibration curve generated with compounds of known LogP values.

Sigma Receptor Binding Assay

The affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors can be determined using radioligand binding assays.[9]

References

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C18H22N2 | CID 21978758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. swgdrug.org [swgdrug.org]

- 7. caymanchem.com [caymanchem.com]

- 8. uregina.ca [uregina.ca]

- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of Action of 1,3-Dibenzylpiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibenzylpiperazine (DBZP) is a notable synthetic byproduct found in the illicit synthesis of the recreational drug benzylpiperazine (BZP).[1] Despite its prevalence, the in-vitro pharmacological profile of DBZP remains largely uncharacterized. However, extensive behavioral studies in animal models provide compelling evidence for its mechanism of action, suggesting a complex interplay with monoaminergic systems, distinct from both its parent compound BZP and other piperazine derivatives. This technical guide synthesizes the current understanding of DBZP's mechanism of action, drawing inferences from in-vivo data and the known pharmacology of structurally related compounds. It details the experimental protocols used in these pivotal studies, presents the quantitative behavioral data, and visualizes the hypothesized signaling pathways and experimental workflows.

Introduction

Substituted piperazines have emerged as a significant class of novel psychoactive substances.[2] Among these, this compound (DBZP) is frequently identified as an impurity in illicitly produced benzylpiperazine (BZP).[1] While BZP is known for its psychostimulant properties, primarily mediated by dopamine and norepinephrine release, the pharmacological actions of DBZP appear to be more nuanced.[2] Behavioral assays indicate that DBZP shares subjective effects with psychostimulants like methamphetamine, yet it paradoxically induces locomotor depression.[1] This guide provides a comprehensive overview of the available data to elucidate the probable mechanism of action of this compound.

Hypothesized Mechanism of Action

Based on the current body of evidence, this compound is hypothesized to act as a modulator of the dopamine transporter (DAT), and to a lesser extent, the serotonin transporter (SERT). This is largely inferred from drug discrimination studies where DBZP fully substitutes for methamphetamine, a classic dopamine-releasing agent.[1] The lack of in-vitro binding or functional data means that the precise nature of its interaction with these transporters—whether as a substrate-releaser, a reuptake inhibitor, or a combination thereof—remains to be elucidated.

Dopaminergic System Involvement

The full substitution for methamphetamine in drug discrimination paradigms is the strongest piece of evidence for DBZP's significant interaction with the dopamine system.[1] This suggests that DBZP produces interoceptive cues that are indistinguishable from those of methamphetamine, which is known to increase synaptic dopamine primarily by acting as a DAT substrate and reversing its function.

Serotonergic System Involvement

The sub-threshold substitution for MDMA in drug discrimination studies suggests a possible, albeit weaker, interaction with the serotonin system.[1] This could involve a modest interaction with the serotonin transporter (SERT) or serotonin receptors.

Quantitative Behavioral Data

The following tables summarize the key quantitative findings from behavioral pharmacology studies of this compound and related compounds.

| Compound | Assay | Species | Dose Range (mg/kg) | Effect | ED₅₀ (mg/kg) [95% CI] | Reference |

| This compound (DBZP) | Locomotor Activity | Mice | 25 - 100 | Decrease | 82.4 [38.2 – 177.7] | [1] |

| m-Chlorophenylpiperazine (mCPP) | Locomotor Activity | Mice | 5 - 25 | Decrease | Not Reported | [1] |

| Trifluoromethylphenylpiperazine (TFMPP) | Locomotor Activity | Mice | 5 - 25 | Decrease | 17.1 [10.85 – 27.2] | [1] |

Table 1: Effects on Locomotor Activity

| Training Drug | Test Compound | Species | Dose Range (mg/kg) | Substitution | Max % Drug-Appropriate Responding | Reference |

| Methamphetamine | This compound (DBZP) | Rats | 5 - 50 | Full | 98% | [1] |

| Cocaine | This compound (DBZP) | Rats | 5 - 50 | Partial (Sub-threshold) | 67% | [1] |

| MDMA | This compound (DBZP) | Rats | 10 - 50 | Partial (Sub-threshold) | 60% | [1] |

| DOM | This compound (DBZP) | Rats | 25 - 100 | None | 17% | [1] |

| Methamphetamine | mCPP | Rats | 1 - 5 | None | 21% | [1] |

| Methamphetamine | TFMPP | Rats | 1 - 5 | Partial (Sub-threshold) | 52% | [1] |

Table 2: Drug Discrimination Studies

Experimental Protocols

Locomotor Activity Measurement

This protocol describes a standard method for assessing the effect of a substance on spontaneous motor activity in mice.

-

Animals: Male C57BL/6J mice are group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

-

Apparatus: Locomotor activity is measured in clear polycarbonate cages (40 cm x 20 cm x 20 cm) equipped with infrared beams to detect movement.

-

Procedure:

-

Mice are habituated to the testing room for at least 60 minutes prior to the experiment.

-

Animals are administered either vehicle (e.g., saline) or a specific dose of the test compound via intraperitoneal (i.p.) injection.

-

Immediately following injection, each mouse is placed individually into a locomotor activity chamber.

-

Horizontal activity (beam breaks) is recorded continuously for a set period, typically 60-120 minutes.

-

Data is analyzed by quantifying the total number of beam breaks over the session or in specific time bins.

-

Drug Discrimination Assay

This protocol outlines a typical drug discrimination procedure in rats, used to assess the subjective effects of a test compound.

-

Animals: Male Sprague-Dawley rats are individually housed and maintained on a restricted diet to motivate responding for food reinforcement.

-

Apparatus: Standard two-lever operant conditioning chambers are used. Each chamber is equipped with two response levers, a food pellet dispenser, and stimulus lights.

-

Training Phase:

-

Rats are trained to press a lever for food reinforcement (e.g., 45 mg sucrose pellets).

-

Once lever pressing is established, discrimination training begins. On days when the training drug (e.g., methamphetamine, 1 mg/kg, i.p.) is administered, responses on one lever (the "drug-appropriate" lever) are reinforced.

-

On days when the vehicle (e.g., saline) is administered, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.

-

Training continues until rats reliably respond on the correct lever based on the injection they received (typically >80% correct responding).

-

-

Testing Phase:

-

Once training criteria are met, test sessions are conducted.

-

Various doses of the test compound (e.g., this compound) are administered.

-

During test sessions, responses on either lever are recorded but not reinforced.

-

The percentage of responses on the drug-appropriate lever is calculated to determine the degree of substitution. Full substitution occurs when a dose of the test compound results in >80% responding on the drug-appropriate lever.

-

Visualizations: Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of this compound

The following diagram illustrates the hypothesized interaction of this compound with presynaptic dopamine and serotonin terminals, based on behavioral data.

Caption: Hypothesized interaction of this compound at monoamine transporters.

Experimental Workflow: Drug Discrimination Assay

This diagram outlines the key phases of a drug discrimination experiment.

Caption: Workflow for a typical drug discrimination study.

Discussion and Future Directions

The behavioral pharmacology of this compound presents an intriguing scientific puzzle. Its methamphetamine-like subjective effects, coupled with its locomotor depressant properties, suggest a unique mechanism of action that deviates from classical psychostimulants. The strong evidence for dopaminergic involvement needs to be further substantiated with in-vitro studies.

Future research should prioritize:

-

Receptor and Transporter Binding Assays: Determining the binding affinities (Ki values) of DBZP for dopamine, serotonin, and norepinephrine transporters, as well as a broad panel of CNS receptors.

-

Functional Assays: Characterizing the functional activity of DBZP at monoamine transporters through neurotransmitter uptake and release assays to determine if it acts as a reuptake inhibitor, a substrate-releaser, or both.

-

In-vivo Microdialysis: Measuring the effects of DBZP administration on extracellular levels of dopamine and serotonin in key brain regions like the nucleus accumbens and prefrontal cortex.

A thorough in-vitro characterization is crucial to definitively elucidate the molecular targets of this compound and to understand the neurochemical basis for its unique behavioral profile. This knowledge will be invaluable for a more complete understanding of the pharmacology of substituted piperazines and for informing public health and regulatory bodies about the potential effects of this prevalent synthetic compound.

References

Biological Activity of 1,3-Dibenzylpiperazine Enantiomers: A Review of Available Data

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activities of the (R,S)-, (R,R)-, and (S,S)-enantiomers of 1,3-dibenzylpiperazine. While research has been conducted on a compound referred to as dibenzylpiperazine (DBZP), this material is often an unspecified isomeric mixture, presumed to be predominantly the 1,4-isomer, which is a common byproduct in the synthesis of benzylpiperazine (BZP).[1][2] Consequently, a detailed technical guide on the distinct pharmacological profiles of the this compound enantiomers cannot be constructed at this time.

This document summarizes the available information on dibenzylpiperazine and highlights the critical need for further research to elucidate the specific activities of the 1,3-isomers and their individual stereoisomers.

General Overview of Dibenzylpiperazine

Dibenzylpiperazine (DBZP) has been identified as a behaviorally active compound, though with lower potency and efficacy compared to its more well-known counterpart, benzylpiperazine (BZP).[1] The primary focus of existing research has been on its effects on the central nervous system (CNS), particularly in the context of its presence as an impurity in illicitly produced BZP.

Quantitative Data on "Dibenzylpiperazine" (Isomer Unspecified)

The limited quantitative data available pertains to "DBZP" without specification of the isomeric form (1,3- vs. 1,4-) or stereochemistry. These findings, primarily from in vivo behavioral studies, are summarized below. It is crucial to interpret this data with the understanding that it may not be representative of the specific this compound enantiomers.

| Assay | Compound | Result | Reference |

| Locomotor Activity | "DBZP" | Dose-dependent decrease in locomotor activity | [1] |

| Drug Discrimination (Methamphetamine) | "DBZP" | Fully substituted for methamphetamine | [1] |

| Drug Discrimination (Cocaine) | "DBZP" | Produced subthreshold drug-appropriate responding | [1] |

| Drug Discrimination (MDMA) | "DBZP" | Produced subthreshold drug-appropriate responding | [1] |

Note: The lack of in vitro binding affinity data (e.g., Ki values) or functional assay results (e.g., EC50 or IC50 values) for specific receptors makes it impossible to determine the precise molecular targets and mechanisms of action for this compound and its enantiomers.

Experimental Protocols

Detailed experimental protocols for the specific investigation of this compound enantiomers are not available in the published literature. However, the methodologies used in the studies on unspecified "DBZP" can provide a framework for future research.

Behavioral Pharmacology Assays

-

Locomotor Activity: Mice are typically placed in an open-field arena, and their movement is tracked by automated systems. The total distance traveled, number of movements, and time spent in different zones of the arena are recorded following the administration of the test compound or vehicle.[1]

-

Drug Discrimination: Animals (commonly rats or pigeons) are trained to press one of two levers to receive a reward (e.g., food) after being administered a specific training drug (e.g., methamphetamine). Once trained, the animals are given a test compound, and the percentage of responses on the drug-appropriate lever is measured to assess whether the test compound has similar subjective effects to the training drug.[1]

Signaling Pathways and Logical Relationships

Due to the absence of specific molecular targets and mechanistic studies for the this compound enantiomers, no signaling pathways can be definitively described or visualized. The behavioral data for unspecified "DBZP" suggests potential interactions with dopaminergic and serotonergic systems, as it substitutes for the discriminative stimulus effects of methamphetamine.[1] However, without direct binding or functional data, any depiction of a signaling pathway would be purely speculative.

To illustrate the general workflow for characterizing a novel psychoactive substance, the following diagram outlines a logical progression of experiments.

Conclusion and Future Directions

The current body of scientific literature does not contain the specific data required to produce an in-depth technical guide on the biological activity of this compound enantiomers. The existing research on "dibenzylpiperazine" is insufficient as it does not specify the isomer or stereochemistry.

To address this knowledge gap, future research should focus on the following areas:

-

Stereoselective Synthesis: Development of synthetic routes to obtain enantiomerically pure (R,S)-, (R,R)-, and (S,S)-1,3-dibenzylpiperazine.

-

In Vitro Pharmacology: Comprehensive screening of the individual enantiomers against a panel of CNS receptors (e.g., dopamine, serotonin, norepinephrine, and adrenergic receptors) to determine their binding affinities and functional activities.

-

In Vivo Behavioral Studies: Head-to-head comparison of the enantiomers in animal models of locomotor activity, drug discrimination, and other relevant behavioral paradigms.

-

Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer to understand how they are processed in the body.

Such studies are essential to unravel the distinct pharmacological profiles of the this compound enantiomers and to determine their potential as research tools or therapeutic agents.

References

The Pivotal Role of 1,3-Dibenzylpiperazine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its presence in a multitude of clinically successful drugs. Among its many derivatives, 1,3-dibenzylpiperazine emerges as a versatile synthetic intermediate, particularly in the quest for novel therapeutics targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of the synthesis, derivatization, and application of this compound, with a focus on its utility in crafting potent and selective ligands for critical biological targets.

From Intermediate to Bioactive Candidate: A Synthetic Journey

The strategic use of this compound as a synthetic intermediate hinges on the temporary protection of one of the piperazine nitrogens by a benzyl group, allowing for selective functionalization of the other. This approach is instrumental in the synthesis of unsymmetrically substituted piperazines, a common motif in pharmacologically active molecules. A key transformation in this synthetic strategy is the selective removal of one benzyl group, typically through catalytic transfer hydrogenation, to unveil a reactive secondary amine for further derivatization.

Experimental Protocols: A Step-by-Step Approach

The following protocols outline a representative synthetic pathway from the foundational this compound to a potent sigma-1 receptor antagonist, demonstrating its practical application in drug discovery.

Protocol 1: Synthesis of 1-Benzylpiperazine (Illustrative Precursor Synthesis)

While this guide focuses on the 1,3-disubstituted isomer, the synthesis of the monosubstituted precursor, 1-benzylpiperazine, provides a foundational context for piperazine chemistry. A common method involves the reaction of piperazine hexahydrate and piperazine dihydrochloride monohydrate with benzyl chloride in ethanol.[1] This procedure is designed to favor the formation of the monosubstituted product over the disubstituted byproduct.[1]

Protocol 2: Selective Monodebenzylation of this compound (Hypothetical)

To utilize this compound as an intermediate, one benzyl group is selectively removed. Catalytic transfer hydrogenation is a mild and effective method for this transformation.

-

Reaction: A solution of this compound (1 equivalent) in a suitable solvent such as methanol or ethanol is treated with a palladium catalyst (e.g., 10% Pd/C) and a hydrogen donor like ammonium formate or formic acid.

-

Procedure: To a stirred suspension of this compound and 10% Pd-C in dry methanol, anhydrous ammonium formate is added. The mixture is refluxed and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 2-benzylpiperazine. Purification is typically achieved by column chromatography or crystallization.

Protocol 3: Synthesis of 3-Cyclohexyl-1-(piperazin-1-yl)propan-1-one (Intermediate)

This protocol describes the synthesis of a key intermediate that will be coupled with the deprotected piperazine derivative.

-

Reaction: The synthesis involves the activation of 3-cyclohexylpropanoic acid with a coupling agent like 1,1'-carbonyldiimidazole (CDI), followed by reaction with piperazine.

-

Procedure: To a stirred solution of 3-cyclohexylpropanoic acid (1.0 equiv) in dry dichloromethane (DCM), CDI (1.0 equiv) is added at room temperature. After gas evolution ceases, the mixture is added dropwise to a cooled (0 °C) solution of piperazine (1.1 equiv) in dry DCM under a nitrogen atmosphere. The reaction proceeds for 30 minutes at 0 °C and then for 1-2 hours at room temperature. The mixture is then washed with aqueous NaCl solution and water. The organic layer is dried and concentrated to yield the product, which can be purified by chromatography.

Protocol 4: Synthesis of a Sigma-1 Receptor Antagonist: 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15)

This final step illustrates the coupling of the deprotected piperazine with a suitable acylating agent to yield the target bioactive molecule. This specific example starts from a commercially available monosubstituted piperazine but exemplifies the reaction that would be performed on the product from Protocol 2.

-

Reaction: 1-(4-Methoxybenzyl)piperazine is acylated with an activated form of 3-cyclohexylpropanoic acid.

-

Procedure: 1,1'-Carbonyldiimidazole (1.0 equiv) is added to a stirred solution of 3-cyclohexylpropanoic acid (1.0 equiv) in dry tetrahydrofuran (THF) at room temperature. After gas evolution ceases, the resulting mixture is added dropwise to a stirred solution of 1-(4-methoxybenzyl)piperazine (1.1 equiv) in dry THF at 0 °C under a nitrogen atmosphere. The reaction is stirred for 30 minutes at 0 °C and then for 1–2 hours at room temperature. The reaction mixture is subsequently washed with 10% aqueous NaCl solution and water. The organic layer is dried over anhydrous sodium sulfate and evaporated to dryness. The crude product is purified by flash column chromatography (ethyl acetate/methanol, 9.7:0.3, v/v) to afford compound 15 as a white solid.[2]

Quantitative Data Summary

The following tables summarize the biological activity of a series of benzylpiperazine derivatives, highlighting the potent and selective nature of compounds that can be synthesized using the methodologies described above.

Table 1: Sigma Receptor Binding Affinities [2]

| Compound | R | Linker | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (Ki σ2/Ki σ1) |

| 8 | H | - | 3.5 | 1515 | 432 |

| 15 | Cyclohexyl | -(CH2)2- | 1.6 | 1418 | 886 |

| 24 | H | -(CH2)2- | 8.8 | 3726 | 423 |

Ki values are expressed as mean ± SD of three independent experiments.

Table 2: In Vivo Antinociceptive and Anti-Allodynic Effects of Compound 15 [2]

| Assay | Dose (mg/kg, i.p.) | Effect |

| Formalin Assay (Inflammatory Pain) | 3 - 60 | Dose-dependent antinociception |

| Chronic Constriction Injury (Neuropathic Pain) | 3 - 60 | Dose-dependent anti-allodynic effects |

| Rotarod Assay | - | No significant effects on motor coordination |

Visualizing the Pathway to Bioactivity

Diagram 1: Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from this compound to a target sigma-1 receptor antagonist.

Caption: Synthetic route from this compound to a sigma-1 antagonist.

Diagram 2: Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.[3] Its activation can modulate a variety of downstream signaling pathways, impacting cellular processes like calcium signaling, oxidative stress, and inflammation.[4][5]

References

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 4. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

An In-depth Technical Guide to the Pharmacological Profile of 1,3-Dibenzylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibenzylpiperazine (DBZP) is a synthetic compound and a known byproduct in the illicit synthesis of benzylpiperazine (BZP), a recreational drug with stimulant properties.[1][2] While the in-vitro pharmacological data on DBZP is scarce, behavioral studies suggest a profile that aligns more closely with dopaminergic stimulants like BZP and methamphetamine than with serotonergic piperazines.[1][2] This technical guide provides a comprehensive overview of the known pharmacological characteristics of this compound, supplemented with data from its close structural and pharmacological analogue, benzylpiperazine (BZP), to offer a more complete predictive profile. Detailed experimental methodologies for key assays are provided to facilitate further research into this compound.

Introduction to this compound

This compound is a disubstituted piperazine derivative. Its presence in illicitly produced BZP tablets highlights the need for a thorough understanding of its pharmacological and toxicological properties.[1] Anecdotal and limited scientific evidence suggests that DBZP possesses psychoactive effects, though its precise mechanism of action and receptor interaction profile remain largely uncharacterized in published literature. Behavioral studies indicate that DBZP is a behaviorally active compound with some abuse liability and the potential for adverse health effects.[1][2]

Behavioral Pharmacology of this compound

The primary research on the behavioral effects of this compound reveals a pharmacological profile distinct from serotonergic piperazines like m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP).

Locomotor Activity: In animal models, DBZP has been shown to decrease locomotor activity at higher doses.[1][2]

Drug Discrimination Studies: In rats trained to discriminate methamphetamine from saline, DBZP fully substituted for the discriminative stimulus effects of methamphetamine. This suggests that DBZP produces subjective effects similar to those of psychostimulants.[1] In contrast, it only produced partial substitution for cocaine and MDMA and failed to substitute for the hallucinogen DOM.[1] These findings indicate that the psychoactive effects of DBZP are more aligned with a dopamine-releasing agent like methamphetamine than with serotonergic compounds.[1][2]

Predicted Molecular Interactions and Functional Activity

Given the limited direct binding and functional data for this compound, the pharmacological profile of the closely related compound, benzylpiperazine (BZP), provides valuable insights into its likely molecular targets. BZP is known to interact with monoamine transporters and various CNS receptors.[3][4][5]

Monoamine Transporter Activity (Data for Benzylpiperazine - BZP)

BZP acts as a substrate for monoamine transporters, inducing the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3][5][6] Its potency varies across the different transporters.

| Compound | Transporter | Functional Activity (EC50, nM) |

| Benzylpiperazine (BZP) | Dopamine Transporter (DAT) | 175[3] |

| Norepinephrine Transporter (NET) | 62[3] | |

| Serotonin Transporter (SERT) | 6050[3] |

This table presents functional activity data for Benzylpiperazine (BZP) as a proxy for this compound (DBZP) due to the lack of available data for the latter.

Receptor Binding Profile (Predicted)

Based on the profile of BZP, it is anticipated that DBZP may interact with a range of CNS receptors. BZP is known to be a non-selective serotonin receptor agonist and an antagonist at α2-adrenergic receptors.[3]

| Receptor Target | Predicted Interaction for DBZP (based on BZP) |

| Serotonin Receptors (various subtypes) | Agonist |

| α2-Adrenergic Receptors | Antagonist |

| Sigma (σ) Receptors | Possible Ligand |

This table outlines the predicted receptor interactions for this compound (DBZP) based on the known pharmacology of Benzylpiperazine (BZP).

Signaling Pathways

The interaction of this compound with its predicted molecular targets would modulate key neurotransmitter signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to fully characterize the pharmacological profile of this compound.

Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of this compound for various CNS receptors.

Objective: To quantify the affinity of this compound for a panel of receptors (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A/2C, adrenergic α1, α2, and histamine H1 receptors).

Materials:

-

Membrane preparations from cells expressing the target receptor or from specific brain regions.

-

A specific radioligand for each receptor target (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).

-

This compound hydrochloride dissolved in an appropriate vehicle.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of wells will contain a high concentration of a known unlabeled ligand for the target receptor.

-

Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value (the concentration of DBZP that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Monoamine Transporter Uptake/Release Assays

These functional assays are crucial for determining whether this compound acts as an inhibitor or a substrate (releaser) at dopamine, norepinephrine, and serotonin transporters.

Objective: To measure the potency of this compound to inhibit the uptake of or induce the release of radiolabeled monoamines in synaptosomes or cells expressing the respective transporters.

Materials:

-

Synaptosomal preparations from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) or cell lines stably expressing DAT, NET, or SERT.

-

Radiolabeled substrates (e.g., [3H]-dopamine, [3H]-norepinephrine, [3H]-serotonin).

-

This compound hydrochloride.

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

Inhibitors for other transporters to ensure assay specificity.

-

Scintillation cocktail and a scintillation counter.

Procedure (Uptake Inhibition):

-

Pre-incubate the synaptosomes or cells with varying concentrations of this compound or vehicle.

-

Initiate the uptake reaction by adding the radiolabeled monoamine.

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantify the radioactivity retained within the synaptosomes or cells.

-

Determine the IC50 value for uptake inhibition.

Procedure (Release Assay):

-

Load the synaptosomes or cells with the radiolabeled monoamine by incubating them together.

-

Wash the preparations to remove excess extracellular radiolabel.

-

Initiate release by adding varying concentrations of this compound.

-

After a set incubation period, separate the extracellular medium from the synaptosomes/cells.

-

Quantify the radioactivity in the extracellular medium.

-

Calculate the amount of release as a percentage of the total incorporated radioactivity and determine the EC50 value for release.

Conclusion

The pharmacological profile of this compound is largely inferred from behavioral data and its structural similarity to benzylpiperazine. Current evidence strongly suggests that it functions as a dopaminergic stimulant, with a profile more akin to methamphetamine than to serotonergic piperazines. To fully elucidate its mechanism of action, further in-vitro studies, as outlined in the experimental protocols, are imperative. A comprehensive characterization of its receptor binding affinities and functional activities at monoamine transporters will be crucial for understanding its psychoactive effects, abuse potential, and overall toxicological risk. This knowledge is essential for forensic analysis, clinical toxicology, and the development of potential therapeutic agents derived from the piperazine scaffold.

References

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 5. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

Unveiling the Research Applications of 1,3-Dibenzylpiperazine (CAS No. 179051-52-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibenzylpiperazine (DBZP), identified by CAS number 179051-52-6, is a piperazine derivative that has garnered attention primarily as a synthetic by-product in the illicit manufacturing of the recreational drug benzylpiperazine (BZP).[1][2] Consequently, the bulk of the available research has focused on its neuropharmacological and behavioral effects to understand its potential for abuse and its contribution to the pharmacology of illicitly produced BZP. This technical guide provides a comprehensive overview of the existing research on DBZP, detailing its known biological activities, the experimental protocols used to elucidate these effects, and a putative mechanism of action. While direct, quantitative data on its molecular targets remains limited, this document synthesizes the current understanding of DBZP to inform researchers in the fields of pharmacology, toxicology, and neuroscience.

Core Research Applications

The primary research applications of this compound to date have been in the fields of neuropharmacology and toxicology , with a focus on:

-

Assessing Abuse Liability: As a common impurity in illicit "party pills," understanding the psychoactive effects of DBZP is crucial for evaluating the overall abuse potential of these substances.[1][2] Research has focused on its stimulant or depressant properties and its subjective effects in animal models.

-

Investigating Effects on Cognition: Studies have explored the impact of DBZP on memory and learning processes, contributing to the broader understanding of how piperazine derivatives affect cognitive function.

-

Forensic Analysis: The presence of DBZP can serve as a marker for clandestinely produced BZP, aiding forensic chemists in identifying the synthetic origin of seized drugs.

While not extensively explored, there is a nascent suggestion of therapeutic potential , with one study indicating that dibenzylpiperazine derivatives may possess anti-cocaine activity, possibly through a sigma-receptor-mediated mechanism. However, this remains an underexplored area of research.

Pharmacological Profile and Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated with quantitative binding data. However, based on its behavioral effects and the known pharmacology of related piperazine compounds, it is hypothesized to interact with monoamine neurotransmitter systems.

It is likely that DBZP produces both dopaminergic and serotonergic effects.[1] The behavioral data, particularly its substitution for methamphetamine in drug discrimination studies, strongly suggests an interaction with the dopamine transporter (DAT) , leading to increased extracellular dopamine levels. Its effects on memory and other behavioral paradigms also suggest a potential modulation of the serotonin transporter (SERT) and possibly various serotonin receptors. The comparison with BZP, which is a dopamine and norepinephrine reuptake inhibitor, and other piperazines that are more serotonin-selective, places DBZP in a category of mixed-action psychostimulants.[1]

Putative Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound on a presynaptic monoaminergic neuron. It is important to note that this pathway is based on indirect behavioral evidence, as direct quantitative binding or uptake inhibition data for DBZP is not currently available in the published literature.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data from behavioral pharmacology studies of this compound.

Table 1: Effects on Locomotor Activity

| Species | Assay | Compound | Dose (mg/kg, i.p.) | Effect | ED₅₀ (mg/kg) | Reference |

| Mouse | Open Field | DBZP | 100 | Significant decrease | 82.4 | [1] |

| Mouse | Open Field | mCPP | 10, 25 | Significant decrease | 10.1 | [1] |

| Mouse | Open Field | TFMPP | 10, 25 | Significant decrease | 17.1 | [1] |

i.p. = intraperitoneal

Table 2: Drug Discrimination Studies in Rats

| Training Drug | Test Compound | Substitution | Highest Dose Tested (mg/kg, i.p.) | Notes | Reference |

| Methamphetamine | DBZP | Full (98%) | 50 | - | [1] |

| Cocaine | DBZP | Sub-threshold (67%) | 50 | - | [1] |

| MDMA | DBZP | Sub-threshold (60%) | 50 | - | [1] |

| DOM | DBZP | No (17%) | 100 | Convulsions observed at 100 mg/kg | [1] |

MDMA = (±)-3,4-methylenedioxymethamphetamine; DOM = (±)-2,5-dimethoxy-4-methylamphetamine

Experimental Protocols

This section provides detailed methodologies for the key behavioral assays used to characterize this compound.

Locomotor Activity Assay

This protocol is based on the methodology described by Dolan et al. (2018).[1]

Objective: To assess the stimulant or depressant effects of DBZP on spontaneous motor activity.

Animals: Male ICR mice.

Apparatus: Open-field arenas equipped with infrared photobeams to detect horizontal and vertical movements.

Procedure:

-

Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Habituate mice to the open-field arenas for 30 minutes.

-

Administer this compound hydrochloride, a comparator drug, or vehicle (0.9% saline) via intraperitoneal (i.p.) injection.

-

Immediately place the mice back into the arenas and record locomotor activity continuously for a predefined period (e.g., 120 minutes).

-

Data is typically binned into 5-minute intervals for analysis.

-

Dose-effect curves are generated to determine the ED₅₀ for any observed changes in activity.

Drug Discrimination Assay

This protocol is based on the methodology described by Dolan et al. (2018).[1]

Objective: To determine if the subjective effects of DBZP are similar to those of known drugs of abuse.

Animals: Male Sprague-Dawley rats.

Apparatus: Standard two-lever operant conditioning chambers.

Procedure:

-

Train rats to discriminate a specific drug (e.g., methamphetamine) from vehicle (saline).

-

In training sessions, responses on one lever are reinforced with food pellets following administration of the training drug, while responses on the other lever are reinforced after vehicle administration.

-

Training continues until rats reliably press the correct lever based on the injection they received.

-

During test sessions, various doses of the test compound (DBZP) are administered.

-

The percentage of responses on the drug-appropriate lever is measured.

-

Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.

Passive Avoidance Test

This protocol is based on the methodology described by Castillo-Hernández et al. (2017).

Objective: To evaluate the effect of DBZP on memory acquisition and consolidation.

Apparatus: A two-compartment apparatus with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is a grid that can deliver a mild foot shock.

Procedure:

-

Acquisition Trial:

-

Place a mouse in the light compartment.

-

After a short habituation period, open the guillotine door.

-

When the mouse enters the dark compartment (which they naturally prefer), close the door and deliver a mild, brief foot shock.

-

The latency to enter the dark compartment is recorded.

-

Administer DBZP or vehicle before or after this trial, depending on whether memory acquisition or consolidation is being tested.

-

-

Retention Trial (24 hours later):

-

Place the mouse back in the light compartment.

-

Open the guillotine door and record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).

-

A longer latency to enter the dark compartment in the retention trial compared to the acquisition trial indicates memory of the aversive stimulus.

-

Conclusion and Future Directions

The current body of research on this compound (CAS No. 179051-52-6) characterizes it as a behaviorally active compound with psychostimulant-like properties, likely mediated by interactions with dopaminergic and serotonergic systems. Its primary application in research has been to understand the pharmacology of illicitly synthesized drugs.

For drug development professionals, DBZP itself is unlikely to be a therapeutic candidate due to its apparent abuse liability and association with illicit drug manufacturing. However, the dibenzylpiperazine scaffold could serve as a starting point for the design of novel CNS-active compounds. The suggestion of anti-cocaine activity via sigma-receptors warrants further investigation.

Future research should prioritize in vitro studies to quantify the binding affinities and functional activities of DBZP at monoamine transporters and a broader range of CNS receptors. This would provide a clearer understanding of its mechanism of action and help to better predict its physiological effects. Such data would be invaluable for building more accurate signaling pathway models and for guiding any future exploration of the therapeutic potential of dibenzylpiperazine derivatives.

References

- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of 1,3-Dibenzylpiperazine: A Technical Guide to an Underexplored Scaffold

Despite its structural simplicity and potential as a versatile scaffold in medicinal chemistry, a comprehensive stereochemical investigation of 1,3-dibenzylpiperazine remains largely absent from publicly available scientific literature. This technical guide consolidates the theoretical principles and analogous experimental methodologies that would underpin such an investigation, providing a framework for researchers and drug development professionals interested in exploring the chiral landscape of this intriguing molecule.

The 1,3-disubstituted piperazine core of this compound gives rise to stereoisomerism. The molecule can exist as a pair of diastereomers: a cis isomer, where the two benzyl groups are on the same side of the piperazine ring, and a trans isomer, where they are on opposite sides. Furthermore, each of these diastereomers is chiral and can be resolved into a pair of enantiomers. The distinct three-dimensional arrangements of these stereoisomers can lead to significantly different pharmacological and toxicological profiles, a critical consideration in drug design and development.

Challenges in Stereoselective Synthesis and Characterization

A significant hurdle in the study of this compound's stereochemistry is the lack of established, detailed protocols for its stereoselective synthesis or the separation of its stereoisomers. While methods for the synthesis of other substituted piperazines exist, their direct applicability to achieving high stereocontrol for the 1,3-dibenzyl substitution pattern has not been documented. The synthesis of carbon-substituted chiral piperazines is recognized as a greater synthetic challenge than the more common N-functionalization of the piperazine ring.[1]

Hypothetical Stereoselective Synthetic Strategies

Based on synthetic strategies for analogous 1,3-disubstituted piperazines, several approaches could be envisioned for the stereoselective synthesis of this compound stereoisomers.

Logical Flow for a Potential Stereoselective Synthesis:

References

In-Depth Technical Guide: Preliminary In-Vitro Studies of 1,3-Dibenzylpiperazine

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Review of the Publicly Available In-Vitro Data on 1,3-Dibenzylpiperazine

Executive Summary

This technical guide addresses the request for a comprehensive overview of preliminary in-vitro studies on the specific piperazine isomer, This compound . Following an extensive search of scientific literature and chemical databases, it has been determined that there are no publicly available in-vitro studies presenting quantitative data, detailed experimental protocols, or defined signaling pathways for this specific compound.

The available information is limited to its classification as a synthetic intermediate and a scaffold for chemical synthesis in medicinal chemistry. There is a notable absence of published research detailing its pharmacological activity, receptor binding affinities, or mechanism of action in in-vitro models.

This document will summarize the available information on this compound as a research chemical and differentiate it from the more commonly, though still sparsely studied, 1,4-dibenzylpiperazine.

Current State of Research for this compound

Role as a Synthetic Intermediate

This compound is recognized primarily as a versatile synthetic intermediate and a foundational scaffold in the field of medicinal chemistry and neuroscience research.[1] Its structure serves as a crucial building block for the synthesis of more complex molecules aimed at targeting Central Nervous System (CNS) receptors.[1]

The primary utility of this compound in a research context is as a precursor for developing novel ligands for G-protein coupled receptors (GPCRs) and other neuroreceptors.[1] Researchers can utilize the this compound core to investigate structure-activity relationships (SAR) by modifying the benzyl substituents and the piperazine ring, which can significantly influence binding affinity and selectivity for various targets.[1] It is considered a valuable tool for probing dopaminergic, serotonergic, and adrenergic signaling pathways in vitro, though published results of such probes are not available.[1]

Distinction from 1,4-Dibenzylpiperazine (DBZP)

It is critical to distinguish the requested compound, this compound, from its isomer, 1,4-dibenzylpiperazine. The latter is often referred to as Dibenzylpiperazine (DBZP) in literature and is most commonly known as an impurity or by-product in the illicit synthesis of Benzylpiperazine (BZP).[2]

Even for the more frequently mentioned 1,4-dibenzylpiperazine (DBZP), there is a significant lack of in-vitro data. A 2018 study on the behavioral pharmacology of DBZP explicitly states that, to date, "the effects of DBZP in in vitro mechanistic assays have not been tested".[2] While this study explored its in-vivo behavioral effects and concluded it has a pharmacological profile more similar to BZP than to serotonergic piperazines, it did not provide the in-vitro mechanistic data required for this guide.[2]

Methodological Approach (Hypothetical)

While no specific experimental protocols for this compound exist, a logical workflow for its initial in-vitro evaluation would follow established pharmacological screening procedures. The diagram below illustrates a general workflow for characterizing a novel CNS-active compound.

Caption: A generalized workflow for the initial in-vitro screening and characterization of novel compounds.

Conclusion

The core requirements for this technical guide—namely the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways for this compound—cannot be fulfilled due to the absence of published preliminary in-vitro studies on this specific molecule.

The scientific community's understanding of this compound is currently limited to its role as a chemical building block. There is no available data on its bioactivity, receptor affinity, or mechanism of action. Professionals in drug development should be aware that any investigation into the pharmacological properties of this compound would be breaking new ground, as no foundational in-vitro work has been publicly documented. Future research is required to elucidate the potential pharmacological profile of this substance.

References

1,3-Dibenzylpiperazine as a Scaffold for CNS Receptor Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dibenzylpiperazine core represents a versatile scaffold for the design of novel ligands targeting Central Nervous System (CNS) receptors. As a derivative of the well-explored piperazine class of compounds, which are integral to numerous approved CNS drugs, the 1,3-disubstituted pattern offers a unique three-dimensional arrangement for probing receptor binding pockets. While in vivo studies of this compound (DBZP) suggest activity at dopaminergic and serotonergic pathways, a comprehensive in vitro pharmacological profile is not extensively documented in publicly available literature. This guide provides an in-depth overview of the this compound scaffold, summarizing the available data and presenting data from closely related analogs to elucidate potential structure-activity relationships (SAR). Detailed experimental protocols for the synthesis, purification, and pharmacological evaluation of such ligands are provided to facilitate further research and development in this area.

Introduction to the this compound Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of CNS-active agents, including antipsychotics, antidepressants, and anxiolytics.[1][2] The two nitrogen atoms of the piperazine ring provide key points for substitution, allowing for the fine-tuning of physicochemical properties and target receptor interactions. The 1,3-disubstitution pattern, as seen in this compound, creates a distinct stereochemical and conformational profile compared to the more commonly studied 1,4-disubstituted analogs.

This compound (DBZP), also known as N,N'-dibenzylpiperazine, has been identified as a byproduct in the synthesis of the recreational drug benzylpiperazine (BZP).[3] Behavioral pharmacology studies in animal models indicate that DBZP is a behaviorally active compound with a profile suggesting interactions with both dopaminergic and serotonergic systems, albeit with lower potency than BZP.[4] These findings underscore the potential of the this compound scaffold as a starting point for the development of novel CNS receptor ligands.

Synthesis and Characterization

While a specific, detailed synthetic protocol for this compound is not extensively reported, its synthesis can be achieved through standard organic chemistry methodologies for N-alkylation of piperazines. A general approach involves the reaction of piperazine with two equivalents of a benzyl halide. A procedure adapted from the synthesis of 1-benzylpiperazine provides a viable route.[5]

General Synthetic Protocol for this compound

A solution of piperazine is reacted with a benzylating agent, such as benzyl chloride, in the presence of a base to neutralize the hydrogen halide formed. The reaction temperature and stoichiometry are controlled to favor disubstitution.

Materials:

-

Piperazine

-

Benzyl chloride

-

Sodium carbonate or triethylamine (base)

-

Ethanol or acetonitrile (solvent)

-

Diethyl ether or ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Dissolve piperazine in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the base to the solution.

-

Slowly add benzyl chloride to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Characterization

-

¹H NMR (Nuclear Magnetic Resonance): Expected to show signals for the aromatic protons of the benzyl groups and the aliphatic protons of the piperazine ring.

-

¹³C NMR: Will show characteristic peaks for the aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (C₁₈H₂₂N₂) should be observed.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H (aromatic and aliphatic) and C-N stretching vibrations are expected.

Pharmacological Data and Structure-Activity Relationships (SAR)

Direct in vitro binding data for this compound at a range of CNS receptors is sparse. However, by examining data from structurally related N,N'-disubstituted and 1,3-disubstituted piperazine derivatives, we can infer potential SAR trends for the this compound scaffold.

Dopamine Receptor Affinity

Arylpiperazine derivatives are known to interact with dopamine receptors.[7] For a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, substitutions on the phenyl ring of the piperazine moiety significantly influenced D₂ and D₃ receptor affinity and selectivity.[8]

Table 1: Dopamine D₂ and D₃ Receptor Binding Affinities of Selected 1-Arylpiperazine Derivatives [8][9]

| Compound | R Group (at position 1 of piperazine) | D₂R Kᵢ (nM) | D₃R Kᵢ (nM) | Selectivity (D₂/D₃) |

| 1 | Phenyl | 15.3 | 2.8 | 5.4 |

| 2 | 2-Methoxyphenyl | 4.8 | 0.9 | 5.3 |

| 3 | 2,3-Dichlorophenyl | 1.9 | 0.1 | 19.0 |

| 4 | 3-Trifluoromethylphenyl | 14.2 | 0.25 | 56.8 |

| LS-3-134 | 4-(thiophen-3-yl)benzamide | >25.5 | 0.17 | >150 |

| WW-III-55 | 4-(thiophen-3-yl)benzamide with linker | >1000 | 1.0 | >1000 |

Data presented for illustrative SAR discussion.

These data suggest that substitution on the aromatic ring of the piperazine can modulate affinity and selectivity for dopamine receptor subtypes. The presence of two benzyl groups in this compound suggests a potential for interaction with the hydrophobic pockets of these receptors.

Serotonin Receptor Affinity

The arylpiperazine moiety is a classic pharmacophore for serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.[10][11]

Table 2: Serotonin 5-HT₁A and 5-HT₂A Receptor Binding Affinities of Selected Arylpiperazine Derivatives [11]

| Compound | R Group (at position 1 of piperazine) | Linker to Pyrrolidine-2,5-dione | 5-HT₁A Kᵢ (nM) | 5-HT₂A Kᵢ (nM) |

| 5 | Phenyl | 3-spiro-cyclohexane | >1000 | 27 |

| 6 | 2-Methoxyphenyl | 3-spiro-cyclohexane | 850 | 46 |

| 7 | 3-Chlorophenyl | 3-spiro-cyclohexane | 500 | 15 |

Data presented for illustrative SAR discussion.

The data indicates that modifications to the aryl group and the overall structure significantly impact affinity for serotonin receptors. For the this compound scaffold, the benzyl groups could occupy regions of the binding pocket typically engaged by substituted aryl rings.

Sigma Receptor Affinity

N,N'-disubstituted piperazines have been investigated as ligands for sigma receptors.[12] A series of N,N'-disubstituted piperazines with varying substituents have shown a range of affinities for σ₁ and σ₂ receptors.

Table 3: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinities of Selected N,N'-Disubstituted Piperazine Derivatives [12]

| Compound | N-Substituent 1 | N-Substituent 2 | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) |

| 8 | 3-Phenylpropyl | 2-(m-Nitrophenyl)ethyl | 0.8 | 32 |

| 9 | 3-Phenylpropyl | 2-(o-Nitrophenyl)ethyl | 15 | 4.9 |

| 10 | 3-Phenylpropyl | 2-Aminoethyl | 12 | 180 |

Data presented for illustrative SAR discussion.

These findings suggest that the nature of the substituents on both nitrogen atoms of the piperazine ring is crucial for high-affinity binding to sigma receptors. The two benzyl groups in this compound provide a lipophilic character that may be favorable for interaction with these receptors.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate pharmacological characterization of novel ligands. The following sections provide methodologies for key in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of a test compound for a target receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors, [³H]-(+)-Pentazocine for σ₁ receptors)

-

Test compound (e.g., this compound derivative)

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

-

96-well filter plates (e.g., GF/B or GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an appropriate buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of an unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor.

Objective: To measure the effect of a test compound on the intracellular concentration of cyclic AMP (cAMP).

Materials:

-

Cells stably expressing the Gᵢ or Gₛ-coupled receptor of interest

-

Test compound

-

Forskolin (an adenylyl cyclase activator, for Gᵢ-coupled receptors)

-

A known agonist for the receptor

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Plating: Seed the cells in a 96- or 384-well plate and incubate overnight.

-

Compound Addition: Treat the cells with varying concentrations of the test compound. For antagonist mode, pre-incubate with the test compound before adding a fixed concentration of a known agonist.

-

Stimulation (for Gᵢ-coupled receptors): Add forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Objective: To measure changes in intracellular calcium concentration in response to receptor activation.

Materials:

-

Cells stably expressing the Gᵩ-coupled receptor of interest

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Test compound

-

A known agonist for the receptor

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed the cells in a black-walled, clear-bottom 96- or 384-well plate and incubate overnight.

-

Dye Loading: Incubate the cells with the calcium-sensitive dye.

-

Compound Addition (Antagonist Mode): Pre-incubate the cells with varying concentrations of the test compound.

-

Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a fixed concentration of the agonist and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the log concentration of the test compound to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualizations

Signaling Pathways

Caption: Simplified G-protein coupled receptor signaling pathways.

Experimental Workflows

Caption: General experimental workflows for in vitro assays.